ODM-204
Description
Significance of Androgen Receptor Pathway in Prostate Cancer Progression
The dependence of prostate cancer on the androgen receptor is a well-established principle in oncology. oup.com Upon ligand binding, the AR translocates to the cell nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs). mdpi.com This binding regulates the transcription of a host of genes responsible for cellular proliferation and survival. nih.govfrontiersin.org Even in advanced stages of the disease, the majority of prostate cancers remain reliant on a functional AR signaling axis. oup.com Consequently, the AR pathway represents a critical therapeutic target in the management of prostate cancer. mdpi.com
Evolution of Androgen Deprivation Therapies and Associated Resistance Mechanisms
The initial standard of care for advanced prostate cancer has long been androgen deprivation therapy (ADT), which aims to reduce the levels of circulating androgens. nih.gov This can be achieved through surgical castration or medical castration using gonadotropin-releasing hormone (GnRH) agonists and antagonists. While most patients initially respond well to ADT, the disease almost invariably progresses to a state known as castration-resistant prostate cancer (CRPC). nih.govmdpi.com
The development of resistance to ADT is multifactorial. Key mechanisms include:
Androgen Receptor Amplification and Overexpression: Tumor cells can increase the number of AR copies, sensitizing them to even low levels of androgens.
Mutations in the Androgen Receptor: Changes in the AR gene can lead to a receptor that is constitutively active or can be activated by other steroids or even antiandrogen drugs.
Intratumoral Androgen Biosynthesis: CRPC cells can synthesize their own androgens from precursors, maintaining AR activation. nih.govbioscientifica.com
Activation of Bypass Signaling Pathways: Other cellular signaling pathways can be upregulated to reactivate the AR or promote cancer cell growth independently of androgen signaling. nih.gov
Expression of AR Splice Variants: Truncated versions of the AR that lack the ligand-binding domain can become constitutively active. youtube.com
These resistance mechanisms highlight the persistent importance of the AR signaling pathway in CRPC and the need for more effective therapeutic strategies.
Rationale for Dual Inhibition of Androgen Receptor and Androgen Biosynthesis in Castration-Resistant Prostate Cancer
The continued reliance of CRPC on AR signaling, despite castrate levels of systemic androgens, has led to the development of second-generation hormonal therapies. These include agents that inhibit androgen biosynthesis, such as abiraterone (B193195) acetate (B1210297) which targets the enzyme CYP17A1, and potent AR antagonists like enzalutamide (B1683756). mdpi.comnih.gov
However, even with these more advanced therapies, resistance eventually emerges. A key reason is that inhibiting only one aspect of the AR signaling pathway may not be sufficient. For instance, while AR antagonists block the receptor, the tumor may still produce androgens that can compete with the inhibitor. Conversely, while androgen biosynthesis inhibitors reduce ligand availability, the AR itself can become hypersensitive or constitutively active.
This understanding provides a strong rationale for the development of agents that can simultaneously inhibit both androgen biosynthesis and the androgen receptor. nih.gov Such a dual-inhibition strategy is hypothesized to provide a more comprehensive and durable suppression of the AR signaling axis, potentially overcoming some of the resistance mechanisms observed with single-agent therapies. This approach led to the investigation of compounds like ODM-204.
This compound: A Novel Dual-Action Compound
This compound is an orally available, nonsteroidal compound designed to act as a dual inhibitor of both the androgen receptor and the enzyme CYP17A1. urotoday.com This dual mechanism of action was intended to provide a more profound suppression of androgenic signaling in the treatment of castration-resistant prostate cancer. oup.com
Preclinical Research Findings
In preclinical studies, this compound demonstrated potent inhibition of both its targets. It binds to the androgen receptor with high affinity and effectively inhibits CYP17A1, a crucial enzyme in the production of androgens in both the testes and adrenal glands. oup.comnih.govurotoday.com
| Parameter | Value | Source |
| AR Binding Affinity (Ki) | 47 nM | nih.govnih.gov |
| CYP17A1 Inhibition (IC50) | 22 nM | nih.govnih.gov |
This table displays the in vitro potency of this compound against the androgen receptor (AR) and CYP17A1.
In vitro studies showed that this compound inhibited the proliferation of androgen-dependent prostate cancer cell lines, such as VCaP and LNCaP. oup.comnih.gov Furthermore, in animal models, this compound demonstrated significant antitumor activity. In a VCaP xenograft model, this compound showed superior tumor growth inhibition compared to single-agent enzalutamide or abiraterone, as well as their combination. nih.gov
Clinical Research Findings
A phase I/II clinical trial (NCT02344017) was conducted to evaluate the safety, pharmacokinetics, and preliminary antitumor activity of this compound in patients with metastatic castration-resistant prostate cancer (mCRPC). nih.govnih.gov The study enrolled patients who received increasing doses of this compound. nih.govmdpi.com
The results of the trial indicated that this compound was generally well-tolerated. frontiersin.orgmdpi.com Evidence of antitumor activity was observed, with decreases in serum testosterone (B1683101) and prostate-specific antigen (PSA) levels in some patients. frontiersin.orgmdpi.com Specifically, 13% of patients demonstrated a greater than 50% decrease in PSA levels at 12 weeks. frontiersin.orgmdpi.com
| Clinical Trial Outcome | Result | Source |
| PSA Response (>50% reduction at 12 weeks) | 13% of patients | frontiersin.orgmdpi.com |
| Median Time on Treatment | 11.6 weeks | nih.gov |
This table summarizes key efficacy results from the phase I/II clinical trial of this compound in patients with mCRPC.
Despite these promising signs of activity, the clinical development of this compound was halted. The decision was based on the pharmacokinetic properties of the molecule, which were deemed suboptimal for further development. frontiersin.orgmdpi.com
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ODM204; ODM-204; ODM 204. |
Origin of Product |
United States |
Discovery and Preclinical Development of Odm 204
Historical Context of Dual-Targeted Therapeutic Agents
The landscape of cancer therapy has continuously evolved, with a significant shift towards targeted approaches that selectively interfere with specific molecular pathways crucial for tumor growth and survival. Historically, cancer treatments primarily relied on conventional chemotherapy, which broadly targeted rapidly dividing cells, leading to considerable systemic toxicity. The emergence of targeted therapies, particularly in the late 1990s, marked a pivotal advancement, driven by an enhanced understanding of the genetic and molecular underpinnings of tumorigenesis and progression. These therapies aimed to influence processes controlling cancer cell growth, division, and spread, as well as inducing natural cell death guidetopharmacology.org.
While single-targeted therapies offered improved specificity, the inherent adaptability of cancer cells often led to the development of resistance mechanisms, limiting long-term efficacy wikipedia.orguni.lu. This challenge spurred interest in dual-targeted or multi-targeted therapeutic agents. The rationale behind developing such agents is to overcome incomplete efficacy and drug resistance by simultaneously inhibiting two or more related targets or pathways within a single compound wikipedia.orguni.lu. This approach is believed to enhance therapeutic activity and potentially mitigate the emergence of resistance or reduce side effects by providing a more comprehensive attack on cancer cells uni.lu. Dual-targeted strategies have been explored across various therapeutic modalities, including small molecules and antibodies, aiming for enhanced specificity and improved outcomes in cancer treatment wikipedia.orglipidmaps.org.
Identification and Early Development of ODM-204 as a Novel Nonsteroidal Compound
This compound represents a significant advancement in the development of dual-action therapeutic agents, specifically designed as a novel nonsteroidal compound for the treatment of castration-resistant prostate cancer (CRPC). Its discovery stemmed from the recognition that CRPC is characterized by high androgen receptor (AR) expression and persistent activation of the AR signaling axis, often driven by residual tissue androgens. The strategic aim was to develop a compound that could efficiently dampen androgenic stimuli by acting on multiple critical points within the androgen axis.
This compound exhibits a dual mechanism of action, functioning as both an inhibitor of the CYP17A1 enzyme and an antagonist of the androgen receptor (AR). CYP17A1 is a crucial enzyme in the biosynthesis of androgens, including testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), by mediating 17α-hydroxylase and 17,20-lyase activities. By inhibiting CYP17A1, this compound prevents the formation of these key androgens. Simultaneously, this compound directly blocks AR-mediated signaling at the receptor level with high affinity and specificity.
Preclinical studies have provided detailed insights into the potency and activity of this compound. It demonstrates potent inhibition of both AR and CYP17A1, with reported IC50 values of 80 nM for AR and 22 nM for CYP17A1. The binding affinity (Ki) to wild-type AR was determined to be 47 nM. Furthermore, this compound has shown the ability to antagonize AR, including common mutations found in CRPC such as T877A, W741L, and F876L, with IC50 values of 95 nM, 277 nM, and 6 nM, respectively, for these mutants.
In vitro, this compound significantly inhibited the proliferation of androgen-dependent prostate cancer cell lines, specifically VCaP and LNCaP cells. For LNCaP cells, this compound suppressed androgen-induced proliferation more efficiently than enzalutamide (B1683756), abiraterone (B193195), or galeterone (B1683757), with an IC50 of 200 nM compared to 880 nM, 1300 nM, and 2600 nM, respectively. In VCaP cells, this compound and enzalutamide showed comparable potency (IC50 values of 260 nM and 315 nM, respectively), outperforming galeterone and abiraterone.
Table 1: In Vitro Proliferation Inhibition (IC50) of this compound and Comparators in Prostate Cancer Cell Lines
| Compound | VCaP Cells (IC50, nM) | LNCaP Cells (IC50, nM) |
| This compound | 260 | 200 |
| Enzalutamide | 315 | 880 |
| Abiraterone | 9000 | 1300 |
| Galeterone | 2000 | 2600 |
In vivo studies further supported these findings. This compound significantly reduced tumor growth in a murine VCaP xenograft model. A single oral dose of 10–30 mg/kg of this compound dose-dependently inhibited adrenal and testicular steroid production in sexually mature male cynomolgus monkeys. Similar results were observed in human chorionic gonadotropin-treated male rats. The co-administration of this compound with leuprolide acetate (B1210297) (an LHRH agonist) in rats significantly and dose-dependently potentiated the suppression of circulating testosterone levels and the decrease in weights of androgen-sensitive organs.
Strategic Positioning within the Landscape of Androgen Axis Inhibitors in Preclinical Research
This compound is strategically positioned as a comprehensive androgen axis inhibitor, offering a distinct advantage over single-targeted agents in the treatment of CRPC. Its dual mechanism of action, simultaneously blocking the androgen receptor and inhibiting androgen biosynthesis via CYP17A1, addresses two critical drivers of prostate cancer progression. This contrasts with agents like enzalutamide, which primarily acts as an AR antagonist, or abiraterone, which predominantly inhibits CYP17A1.
The preclinical data positions this compound as a potent compound with activity comparable to or exceeding that of current standard-of-care agents in specific contexts. For instance, its AR antagonism is reported to be at least similar to enzalutamide, and its CYP17A1 inhibition is comparable to galeterone. The ability of this compound to effectively inhibit both AR and CYP17A1, even against common AR mutations, suggests a broader therapeutic scope and potential to overcome resistance mechanisms that may arise with single-target therapies.
The robust preclinical findings, demonstrating potent anti-tumor activity in animal models and efficient inhibition of steroid biosynthesis in both rodents and primates, provided a strong foundation for its progression into clinical development. The initiation of Phase I/II clinical trials (e.g., DUALIDES study, NCT02344017) further solidified its strategic importance within the evolving landscape of androgen axis inhibitors for metastatic CRPC. This strategic positioning aims to offer a more effective therapeutic option by addressing the complex and adaptive nature of androgen signaling in advanced prostate cancer.
Molecular Mechanisms of Action of Odm 204
Androgen Receptor (AR) Antagonism
ODM-204 functions by directly blocking AR-mediated signaling at the receptor level mdpi.comutupub.fi. Preclinical studies indicate that this compound demonstrates potent AR antagonism, exhibiting a higher potency than enzalutamide (B1683756) in certain assays researchgate.netutupub.fi.
Binding Affinity and Selectivity to Wild-Type Androgen Receptor
This compound exhibits high affinity and selectivity for the wild-type androgen receptor researchgate.netascopubs.orgnih.govutupub.fi. Its binding affinity to AR has been determined with a Ki value of 47 nM, based on studies conducted in rat prostate cytosolic lysates ascopubs.orgresearchgate.net.
Table 1: Binding Affinity of this compound to Wild-Type Androgen Receptor
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 47 nM | ascopubs.org |
Inhibition of Androgen-Induced Androgen Receptor Activation
This compound effectively inhibits androgen-induced receptor activation cancer.gov. It significantly suppresses androgen-induced cell proliferation in prostate cancer cell lines, specifically LNCaP and VCaP cells.
Table 2: Inhibition of Androgen-Induced Cell Proliferation by this compound
| Cell Line | IC50 (nM) | Reference |
| LNCaP | 170 | ascopubs.org |
| VCaP | 280 | ascopubs.org |
Comparative studies demonstrated that this compound suppressed androgen-induced proliferation of LNCaP cells more efficiently than enzalutamide, abiraterone (B193195), or galeterone (B1683757). For VCaP cells, this compound and enzalutamide showed comparable potency, while galeterone and abiraterone were less effective utupub.fi.
Table 3: Comparative Inhibition of Androgen-Induced Cell Proliferation (IC50 values)
| Compound | LNCaP Cells (nM) | VCaP Cells (nM) | Reference |
| This compound | 200 | 260 | utupub.fi |
| Enzalutamide | 880 | 315 | utupub.fi |
| Abiraterone | 1300 | 9000 | utupub.fi |
| Galeterone | 2600 | 2000 | utupub.fi |
Disruption of Androgen Receptor Nuclear Translocation
A key aspect of this compound's AR antagonism is its ability to inhibit testosterone-mediated nuclear translocation of the androgen receptor ascopubs.orgcancer.govresearchgate.netnih.govorionpharma.comorionpharma.com. This action prevents the AR from entering the nucleus, a crucial step for its function.
Interference with Androgen Receptor-Responsive Gene Transcription
By disrupting nuclear translocation and AR binding to DNA, this compound interferes with the transcription of AR-responsive genes cancer.govnih.gov. This ultimately leads to an inhibition of growth in AR-expressing prostate cancer cells cancer.gov.
Activity Against Androgen Receptor Mutants (e.g., T877A, W741L, F876L)
This compound demonstrates activity against common androgen receptor mutations found in CRPC, including T877A, W741L, and F876L researchgate.netascopubs.orgresearchgate.netnih.gov.
Table 4: Activity of this compound Against Androgen Receptor Mutants (IC50 values for AR nuclear translocation)
| AR Mutant | IC50 (nM) | Reference |
| T877A | 95 | ascopubs.org |
| W741L | 277 | ascopubs.org |
| F876L | 6 | ascopubs.org |
Cytochrome P450 17 Alpha-Hydroxylase/17,20-Lyase (CYP17A1) Inhibition
In addition to its AR antagonistic properties, this compound is a potent inhibitor of the CYP17A1 enzyme ascopubs.orgnih.govresearchgate.netorionpharma.comorionpharma.commedchemexpress.com. CYP17A1 is a critical enzyme in the steroidogenesis pathway, exhibiting both 17α-hydroxylase and 17,20-lyase activities cancer.gov.
This compound demonstrates a high potency towards CYP17A1, with an IC50 value of 22 nM ascopubs.orgresearchgate.netmedchemexpress.com. It selectively inhibits the enzymatic activity of CYP17A1 in both the testes and adrenal glands, thereby inhibiting the production of androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) researchgate.netnih.govcancer.govutupub.fi. Preclinical studies have shown that this compound can suppress testosterone to undetectable levels when co-administered with luteinizing hormone-releasing hormone (LHRH) agonists researchgate.netutupub.firesearchgate.netresearchgate.netnih.gov. Furthermore, in male cynomolgus monkeys, a single oral dose of this compound (10-30 mg/kg) dose-dependently inhibited adrenal and testicular steroid production researchgate.netnih.govutupub.fi.
Table 5: Inhibition of CYP17A1 by this compound
| Parameter | Value | Reference |
| IC50 | 22 nM | ascopubs.orgmedchemexpress.com |
Mechanism of CYP17A1 Enzyme Inhibition
This compound demonstrates inhibitory activity against the CYP17A1 enzyme at low nanomolar concentrations utupub.fi. CYP17A1 is a pivotal enzyme located in the endoplasmic reticulum, possessing both 17α-hydroxylase and 17,20-lyase activities, which are essential steps in androgen synthesis nih.govwikipedia.org. By inhibiting CYP17A1, this compound effectively dampens the androgenic stimuli in the body utupub.firesearchgate.net. Preclinical studies have shown that this compound inhibits CYP17A1 in various biological systems, including human, monkey, and rat testicular microsomes, and in NCI-H295R adrenocortical tumor cells utupub.fi.
Impact on Steroid Biosynthesis Pathways
The inhibition of CYP17A1 by this compound leads to a significant reduction in the production of key androgens. Specifically, this compound has been shown to reduce the levels of testosterone (T), dihydrotestosterone (DHT), dehydroepiandrosterone (B1670201) (DHEA), and androstenedione (B190577) (AD) utupub.firesearchgate.net. This suppression of androgen synthesis has been observed in various in vitro and in vivo models. For instance, in sexually mature male cynomolgus monkeys, a single oral dose of this compound dose-dependently inhibited adrenal and testicular steroid production utupub.firesearchgate.net. Similar inhibitory effects on testosterone levels were noted in human chorionic gonadotropin-treated male rats utupub.firesearchgate.net. The ability of this compound to suppress testosterone to undetectable levels has also been demonstrated when used in conjunction with LHRH agonists in preclinical studies researchgate.netnih.gov.
The impact on steroid biosynthesis can be summarized as follows:
| Steroid Hormone | Effect of this compound | Experimental Setting | Source |
| Testosterone | Reduced | In vitro, male rats, cynomolgus monkeys | utupub.firesearchgate.net |
| Dihydrotestosterone (DHT) | Reduced | In vitro | utupub.firesearchgate.net |
| Dehydroepiandrosterone (DHEA) | Reduced | In vitro, male cynomolgus monkeys | utupub.firesearchgate.net |
| Androstenedione | Reduced | In vitro | utupub.fi |
Differential Inhibition of 17-alpha-Hydroxylase and 17,20-Lyase Activities
CYP17A1 mediates two distinct enzymatic activities: 17α-hydroxylase and 17,20-lyase nih.govwikipedia.org. Both activities are crucial for the synthesis of androgens. Research indicates that this compound inhibits both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1 utupub.fi. While specific quantitative data on differential selectivity for this compound in the provided search results are not explicitly detailed, it is noted that this compound exhibits activity comparable to galeterone in inhibiting CYP17A1 utupub.fihelsinki.fi. Other CYP17 inhibitors, such as orteronel (B1684507) and galeterone, have been described with more potent action against 17,20-lyase activity nih.govacs.orgmdpi.com. However, this compound's broad inhibition of both activities contributes to its effectiveness in dampening androgen production utupub.fi.
Preclinical Pharmacological Characterization of Odm 204
In Vitro Pharmacological Studies
In vitro investigations have elucidated ODM-204's effects on cancer cell proliferation and steroid hormone biosynthesis, alongside comparisons with established antiandrogens.
Cellular Proliferation Inhibition in Androgen-Dependent Cancer Cell Lines (e.g., LNCaP, VCaP)
This compound demonstrates significant inhibitory effects on the proliferation of androgen-dependent prostate cancer cell lines, including LNCaP and VCaP cells utupub.firesearchgate.netnih.govascopubs.org. In LNCaP cells, this compound suppressed androgen-induced proliferation with an IC50 value of 200 nM utupub.fi. For VCaP cells, the IC50 was reported as 260 nM utupub.fi. These findings highlight this compound's ability to impede the growth of prostate cancer cells that rely on androgen signaling.
Table 1: this compound In Vitro Cellular Proliferation Inhibition (IC50 Values)
| Cell Line | This compound IC50 (nM) |
| LNCaP | 200 |
| VCaP | 260 |
Assessment of Steroidogenesis in Cellular Models (e.g., H295R Adrenocortical Carcinoma Cells, Testicular Microsomes)
This compound effectively inhibits CYP17A1, a crucial enzyme in androgen biosynthesis utupub.firesearchgate.netnih.govascopubs.orgnih.govascopubs.org. Studies using testicular microsomes from various species have shown its potency in inhibiting the 17,20-lyase catalyzed conversion of 17α-hydroxypregnenolone utupub.fi. The IC50 values for CYP17A1 inhibition in testicular microsomes were 22 nM for human, 11 nM for monkey, and 92 nM for rat utupub.fi. This compound also inhibits steroid production in adrenocortical tumor cells, such as H295R cells utupub.fivulcanchem.com.
Table 2: this compound In Vitro Steroidogenesis Inhibition (CYP17A1 IC50 Values)
| Model | Species | This compound IC50 (nM) |
| Testicular Microsomes | Human | 22 |
| Testicular Microsomes | Monkey | 11 |
| Testicular Microsomes | Rat | 92 |
Comparative Potency and Efficacy with Reference Antiandrogens (e.g., Enzalutamide (B1683756), Abiraterone (B193195), Galeterone)
This compound exhibits competitive potency and efficacy compared to existing antiandrogens. In LNCaP cells, this compound (IC50 200 nM) suppressed proliferation more efficiently than enzalutamide (880 nM), abiraterone (1300 nM), or galeterone (B1683757) (2600 nM) utupub.fi. For VCaP cells, this compound (IC50 260 nM) demonstrated potency comparable to enzalutamide (315 nM), while being more efficient than galeterone (2000 nM) and abiraterone (9000 nM) utupub.fi.
In terms of AR binding, this compound binds to the wild-type AR with a high affinity (Ki of 47 nM) ascopubs.orgascopubs.org. In AR transactivation assays using AR-HEK293 cells, this compound acted as a potent and full antagonist for human AR with an IC50 value of 80 nM, showing higher potency than enzalutamide (IC50 220 nM) utupub.fi. Furthermore, this compound has been shown to antagonize ARs with common mutations found in CRPC, including F877L, W742L, and T878A, with IC50 values of 6 nM, 277 nM, and 95 nM, respectively ascopubs.orgnih.govresearchgate.net. This compound also inhibited testosterone-mediated nuclear translocation of AR ascopubs.org. Its CYP17A1 inhibitory activity is noted to be similar to that of galeterone, and its AR blocking action is comparable to enzalutamide cardiff.ac.ukhelsinki.fi.
Table 3: Comparative In Vitro Potency of this compound and Reference Antiandrogens
| Compound | LNCaP Proliferation IC50 (nM) | VCaP Proliferation IC50 (nM) | Wild-type AR Binding Ki (nM) | Wild-type AR Antagonism IC50 (nM) |
| This compound | 200 | 260 | 47 | 80 |
| Enzalutamide | 880 | 315 | 86 | 220 |
| Abiraterone | 1300 | 9000 | Not determined | Not applicable (CYP17A1 inhibitor) |
| Galeterone | 2600 | 2000 | 780 | Not specified (AR antagonist) |
In Vivo Pharmacological Studies in Animal Models
In vivo studies in animal models have further demonstrated the efficacy of this compound in inhibiting tumor growth and modulating androgen receptor signaling and steroidogenesis.
Antitumor Activity in Xenograft Models (e.g., Murine VCaP Xenograft Model)
This compound significantly reduces tumor growth in murine VCaP xenograft models utupub.firesearchgate.netnih.govascopubs.orgascopubs.orgcardiff.ac.ukhelsinki.fi. In one study, oral administration of this compound (50 mg/kg once daily for 21 or 24 days) significantly reduced VCaP tumor growth compared to vehicle-treated mice (p < 0.001) utupub.fi. In a similar setting, abiraterone acetate (B1210297) failed to show efficacy in this model utupub.fi. This compound demonstrated significant antitumor activity, resulting in a tumor growth inhibition of 66% in a VCaP xenograft model ascopubs.org. Its efficacy was noted to be superior to single-agent enzalutamide or abiraterone, or their combination, in a VCaP xenograft model ascopubs.org.
Effects on Androgen Receptor Signaling in Rodent and Primate Models
This compound dose-dependently inhibits adrenal and testicular steroid production in sexually mature male cynomolgus monkeys after a single oral dose of 10–30 mg/kg utupub.firesearchgate.netnih.govascopubs.org. This includes a marked suppression of serum testosterone (B1683101) (T) and dehydroepiandrosterone (B1670201) (DHEA) ascopubs.org. Similar results were observed in human chorionic gonadotropin-treated male rats utupub.firesearchgate.netnih.gov. In rats, this compound significantly and dose-dependently potentiated the leuprolide acetate-mediated suppression of circulating testosterone levels and decrease in weights of androgen-sensitive organs when co-administered utupub.firesearchgate.netnih.gov. These findings confirm this compound's ability to efficiently dampen androgenic stimuli in the body by inhibiting CYP17A1 and blocking AR utupub.firesearchgate.net.
Modulation of Endogenous Androgen Levels in Animal Models (e.g., Testosterone, DHEA)
This compound effectively dampens androgenic stimuli in the body by inhibiting CYP17A1, an enzyme essential for the formation of testosterone (T) and dihydrotestosterone (B1667394) (DHT) nih.govwikipedia.orgwikipedia.org. Preclinical investigations demonstrated that a single oral dose of this compound (10–30 mg/kg) dose-dependently inhibited adrenal and testicular steroid production in sexually mature male cynomolgus monkeys nih.govwikipedia.orgwikipedia.org. Similar results were observed in human chorionic gonadotropin-treated male rats, where this compound also suppressed steroid production nih.govwikipedia.orgwikipedia.org.
In vitro studies further elucidated this compound's inhibitory effects on CYP17A1. The compound demonstrated potent inhibition of 17α-hydroxylase activity in testicular microsomes from various species. The inhibitory concentration 50% (IC50) values for this compound were in the low nanomolar range, indicating its strong inhibitory potency across species. nih.gov
Table 1: IC50 Values for CYP17A1 17α-Hydroxylase Inhibition by this compound in Testicular Microsomes nih.gov
| Species | IC50 (nM) |
| Human | 22 |
| Monkey | 11 |
| Rat | 92 |
Furthermore, this compound was shown to reduce the production of key androgens, including testosterone, DHEA, and androstenedione (B190577), in NCI-H295R cells, an adrenocortical tumor cell model nih.gov. This comprehensive inhibition of steroidogenesis underscores its potential to significantly lower endogenous androgen levels. nih.gov
Potentiation of LHRH Agonist Effects on Androgen-Sensitive Organ Weights in Animal Models
In rats, the co-administration of this compound significantly and dose-dependently potentiated the effects of leuprolide acetate, an LHRH agonist nih.govwikipedia.orgwikipedia.org. Leuprolide acetate is known to suppress circulating testosterone levels and decrease the weights of androgen-sensitive organs nih.govwikipedia.orgwikipedia.org. This compound's ability to enhance these effects suggests a synergistic action with LHRH agonists, leading to a more profound suppression of androgenic signaling and a greater reduction in the weight of androgen-sensitive organs nih.govwikipedia.orgwikipedia.org. This potentiation was observed in the suppression of circulating testosterone levels and the reduction in the weights of androgen-sensitive organs. nih.govwikipedia.orgwikipedia.org
Preclinical Pharmacokinetic and Pharmacodynamic Relationships in Animal Models
Preclinical pharmacokinetic (PK) studies in male cynomolgus monkeys indicated favorable oral bioavailability and PK properties for this compound after single oral doses ranging from 10 to 30 mg/kg nih.gov. The compound exhibited a dose-dependent inhibition of adrenal and testicular steroid production in these primates, demonstrating a clear pharmacodynamic (PD) response linked to exposure nih.govwikipedia.orgwikipedia.org.
However, despite promising initial preclinical findings, the pharmacokinetic properties of this compound were identified as a limiting factor, ultimately preventing its further development wikipedia.orgwikipedia.org. While this compound showed dose-dependent increases in area under the curve (AUC0-12) values up to a 300 mg dose, repeated dosing led to lower AUC values on day 8 compared to day 1 for doses of 200 mg and higher wikipedia.org. This suggests potential issues with consistent exposure upon repeated administration. Nevertheless, decreases in testosterone levels were observed with this compound treatment, confirming its androgen deprivation activity wikipedia.org.
Mechanisms of Resistance and Preclinical Combination Strategies
Analysis of Preclinical Resistance Mechanisms to Current Androgen Axis Therapies
Resistance to current androgen axis therapies, such as abiraterone (B193195) and enzalutamide (B1683756), in castration-resistant prostate cancer (CRPC) is multifactorial and has been extensively investigated in preclinical models. These mechanisms can broadly be categorized into androgen receptor (AR)-dependent and AR-independent pathways.
AR-dependent resistance mechanisms often involve the reactivation or persistent activation of the AR signaling axis. This can occur through several adaptations, including amplification and overexpression of the AR gene wikipedia.orggoogle.comuni.lunih.gov. Activating mutations in the AR ligand-binding domain (LBD) are also common, such as the F877L mutation, which can convert enzalutamide from an antagonist into an agonist, thereby stimulating the AR instead of inhibiting it google.com. The T878A mutation can make the AR responsive to progesterone, which may be elevated by abiraterone treatment, and the L702H mutation can lead to AR activation by glucocorticoids like prednisone (B1679067) wikipedia.orggoogle.com. Furthermore, the emergence of AR splice variants, particularly AR-V7, results in truncated AR proteins that are constitutively active in a ligand-independent manner, contributing to resistance to both abiraterone and enzalutamide google.comuni.lugoogle.com. Another significant AR-dependent mechanism is the reactivation of intratumoral androgen synthesis, often through the upregulation of enzymes like CYP17A1, which is a primary target of abiraterone, as well as other steroidogenic enzymes such as AKR1C3, HSD3B2, and SRD5A1 wikipedia.orguni.lu.
AR-independent resistance mechanisms involve alternative signaling pathways that bypass the AR to promote tumor survival and proliferation. The upregulation and activation of the glucocorticoid receptor (GR) have been observed, with GR capable of activating a similar set of target genes as the AR, thereby compensating for AR inhibition google.comnih.govgoogle.com. Alterations in key signaling pathways, such as the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway, Wnt/β-catenin, and DNA repair pathways, also contribute to resistance wikipedia.orggoogle.com. Additionally, some prostate adenocarcinomas can undergo lineage plasticity, transforming into a neuroendocrine or small-cell phenotype, which is typically AR-independent and highly aggressive google.com. Preclinical studies have also identified treatment-induced hypoxia and subsequent upregulation of factors like VEGF and IL-8 as mechanisms promoting enzalutamide resistance.
Preclinical Rationale for Dual Inhibition as a Strategy to Circumvent Resistance
Given the diverse and often overlapping mechanisms of resistance to single-agent androgen axis therapies, a compelling preclinical rationale exists for employing dual inhibition strategies. The persistent activation of the androgen receptor signaling axis remains a primary driver of CRPC progression even after initial treatment responses google.comnih.gov. By simultaneously targeting multiple critical pathways, dual inhibition aims to provide a more complete blockade of AR signaling and to prevent or delay the emergence of resistance mechanisms.
The concept is based on the understanding that cancer cells can adapt by activating alternative pathways or by upregulating components of the inhibited pathway. For instance, while abiraterone inhibits androgen biosynthesis, tumors can reactivate intratumoral androgen synthesis or utilize alternative steroid receptors wikipedia.orguni.lu. Similarly, enzalutamide, an AR antagonist, can be circumvented by AR mutations or splice variants google.com. Dual inhibition, such as combining androgen biosynthesis inhibition with direct AR antagonism, or targeting AR alongside compensatory pathways like the glucocorticoid receptor, is hypothesized to create a more robust and durable therapeutic effect. This approach seeks to address the heterogeneous nature of resistance by simultaneously blocking primary drivers and common escape routes, thereby limiting the tumor's ability to adapt and proliferate.
Investigation of Preclinical Combination Therapies Involving ODM-204
This compound is a novel, non-steroidal compound characterized by its dual mechanism of action: it acts as a potent androgen receptor (AR) antagonist and also inhibits CYP17A1, an enzyme crucial for androgen biosynthesis. This dual inhibitory capacity positions this compound as a promising agent for circumventing resistance mechanisms observed with single-target therapies.
Preclinical studies have demonstrated the enhanced efficacy of this compound when combined with LHRH agonists, which suppress testicular androgen production. In male rats, co-administration of this compound significantly and dose-dependently potentiated the suppression of circulating testosterone (B1683101) levels and the decrease in weights of androgen-sensitive organs, effects that were initially mediated by leuprolide acetate (B1210297) (an LHRH agonist). This indicates that this compound, through its CYP17A1 inhibitory activity, effectively suppresses testosterone to undetectable levels when used in conjunction with LHRH agonists, providing a more profound androgen deprivation.
Further evidence from preclinical models, including sexually mature male cynomolgus monkeys, showed that single oral doses of this compound (10-30 mg/kg) dose-dependently inhibited both adrenal and testicular steroid production. These findings underscore the potential of this compound to achieve a comprehensive blockade of androgen synthesis when combined with LHRH agonists, addressing a key resistance mechanism where residual androgens can drive CRPC progression.
This compound has demonstrated potent activity against the AR, exhibiting higher potency than enzalutamide in some preclinical studies. Its ability to antagonize AR also extends to common AR mutations found in CRPC, including F877L, W742L, and T878A. This is particularly significant as these mutations are known to confer resistance to existing AR-targeted therapies like enzalutamide and abiraterone google.com.
In in vitro assays, this compound effectively inhibited the proliferation of androgen-dependent VCaP and LNCaP prostate cancer cells. The inhibitory concentrations (IC50) for LNCaP and VCaP cell proliferation were 170 nM and 280 nM, respectively. Furthermore, this compound demonstrated high binding affinity (Ki) to wild-type AR at 47 nM and potent inhibitory activity against CYP17A1 with an IC50 of 22 nM. Its ability to inhibit testosterone-mediated nuclear translocation of mutant ARs was also observed, with IC50 values of 95 nM for AR(T877A), 277 nM for AR(W741L), and 6 nM for AR(F876L).
In in vivo murine VCaP xenograft models, this compound showed significant antitumor activity, resulting in a 66% inhibition of tumor growth. This preclinical data suggests that the dual inhibition provided by this compound, targeting both AR and CYP17A1, offers a more comprehensive approach to suppressing prostate cancer growth compared to single-agent strategies, particularly in the context of emerging resistance mechanisms.
Table 1: Preclinical Efficacy Data of this compound
| Target/Cell Line | Assay | Value | Citation |
| Wild-type AR | Binding Affinity (Ki) | 47 nM | |
| CYP17A1 | Inhibition (IC50) | 22 nM | |
| AR(T877A) | Nuclear Translocation Inhibition (IC50) | 95 nM | |
| AR(W741L) | Nuclear Translocation Inhibition (IC50) | 277 nM | |
| AR(F876L) | Nuclear Translocation Inhibition (IC50) | 6 nM | |
| LNCaP cells | Cell Proliferation Inhibition (IC50) | 170 nM | |
| VCaP cells | Cell Proliferation Inhibition (IC50) | 280 nM | |
| VCaP xenograft model | Tumor Growth Inhibition | 66% |
Methodological Approaches in Odm 204 Research
In Vitro Cell Culture Models and Associated Assays
In vitro cell culture models have been instrumental in assessing the direct effects of ODM-204 on prostate cancer cells and steroidogenesis. Prostate cancer cell lines, such as VCaP and LNCaP, have been widely used to study the anti-proliferative effects of this compound nih.govwikipedia.orgwikidata.orgwikipedia.org. This compound has been shown to suppress androgen-induced proliferation in LNCaP cells more efficiently than enzalutamide (B1683756), abiraterone (B193195), or galeterone (B1683757), with an IC50 value of 200 nM nih.gov. In VCaP cells, this compound and enzalutamide demonstrated comparable potency in inhibiting proliferation, with IC50 values of 260 nM and 315 nM, respectively, while galeterone and abiraterone were less effective nih.gov.
Adrenocortical tumor cells, specifically the H295R cell line, have been employed as an in vitro model to investigate the impact of this compound on steroidogenesis nih.gov. In these cells, this compound inhibited the production of dehydroepiandrosterone (B1670201) (DHEA), androstenedione (B190577) (A-dione), and testosterone (B1683101) with IC50 values of 94 nM, 145 nM, and 230 nM, respectively nih.gov.
Furthermore, AR-HEK293 cells, stably expressing full-length human AR and an androgen-responsive luciferase reporter gene construct, have been used in transactivation assays to assess this compound's AR antagonist potency nih.govwikipedia.org.
Table 1: In Vitro Anti-proliferative and Steroidogenesis Inhibition Potencies of this compound and Reference Compounds
| Compound | Cell Line | Assay Type | IC50 (nM) | Citation |
| This compound | LNCaP | Anti-proliferative | 200 | nih.gov |
| Enzalutamide | LNCaP | Anti-proliferative | 880 | nih.gov |
| Abiraterone | LNCaP | Anti-proliferative | 2600 | nih.gov |
| Galeterone | LNCaP | Anti-proliferative | 1300 | nih.gov |
| This compound | VCaP | Anti-proliferative | 260 | nih.gov |
| Enzalutamide | VCaP | Anti-proliferative | 315 | nih.gov |
| Abiraterone | VCaP | Anti-proliferative | 9000 | nih.gov |
| Galeterone | VCaP | Anti-proliferative | 2000 | nih.gov |
| This compound | H295R | DHEA Production Inhibition | 94 | nih.gov |
| This compound | H295R | A-dione Production Inhibition | 145 | nih.gov |
| This compound | H295R | Testosterone Production Inhibition | 230 | nih.gov |
| Abiraterone | H295R | DHEA Production Inhibition | 1.7 | nih.gov |
| Abiraterone | H295R | A-dione Production Inhibition | 0.9 | nih.gov |
| Abiraterone | H295R | Testosterone Production Inhibition | 0.4 | nih.gov |
| Galeterone | H295R | DHEA Production Inhibition | 107 | nih.gov |
| Galeterone | H295R | A-dione Production Inhibition | 101 | nih.gov |
| Galeterone | H295R | Testosterone Production Inhibition | 130 | nih.gov |
In Vivo Xenograft and Other Preclinical Animal Models
In vivo studies have been crucial for evaluating this compound's anti-tumor properties and its effects on AR-dependent signaling and androgen biosynthesis in a more physiological context nih.govwikidata.orgwikipedia.org.
A primary model utilized is the VCaP xenograft mouse model, where this compound significantly reduced tumor growth nih.govwikipedia.orgwikidata.orgwikipedia.org. In one study, male nude mice with subcutaneously injected VCaP cells were treated orally with this compound (50 mg/kg) once daily for 21 or 24 days, resulting in significant antitumor activity (66% tumor growth inhibition) compared to vehicle-treated mice nih.govwikipedia.org. Abiraterone acetate (B1210297), in a similar setting, did not show efficacy in this model nih.gov.
Beyond tumor models, the effects of this compound on androgen biosynthesis have been investigated in intact hCG-induced male rats and sexually mature male cynomolgus monkeys nih.govwikidata.orgwikipedia.org. A single oral dose of this compound (10–30 mg/kg) dose-dependently inhibited adrenal and testicular steroid production in cynomolgus monkeys nih.govwikidata.orgwikipedia.org. Similar results were observed in human chorionic gonadotropin-treated male rats nih.govwikidata.orgwikipedia.org. In rats, co-administration of this compound significantly and dose-dependently potentiated the leuprolide acetate-mediated suppression of circulating testosterone levels and reduction in weights of androgen-sensitive organs nih.govwikidata.orgwikipedia.org.
Biochemical and Molecular Biology Techniques
Diverse biochemical and molecular biology techniques have been employed to dissect the precise mechanisms by which this compound interacts with the androgen receptor and steroidogenic enzymes.
Competitive androgen receptor (AR) binding assays are used to determine the affinity of this compound for the AR. In a competitive AR binding assay using rat prostate cytosolic lysates, this compound demonstrated a high binding affinity with an inhibition constant (Ki) value of 55 nM nih.gov. Another study reported a Ki value of 47 nM, highlighting its high affinity and selectivity for AR wikipedia.org. For comparison, enzalutamide had a Ki value of 86 nM, while galeterone had a Ki value of 780 nM nih.gov. Abiraterone showed only 13% inhibition at 30 µM, precluding Ki determination nih.gov.
Table 2: Androgen Receptor Binding Affinities (Ki) of this compound and Reference Compounds
| Compound | Ki (nM) | Citation |
| This compound | 55 | nih.gov |
| This compound | 47 | wikipedia.org |
| Enzalutamide | 86 | nih.gov |
| Galeterone | 780 | nih.gov |
Gene reporter assays, particularly transactivation assays, are used to evaluate the functional antagonist activity of this compound on AR. In AR-HEK293 cells stably expressing full-length human AR and an androgen-responsive luciferase reporter gene, this compound acted as a potent and full antagonist for human AR with an IC50 value of 80 nM nih.govnovoprolabs.com. In the same assay, enzalutamide had an IC50 value of 220 nM, suggesting this compound possesses higher AR antagonist potency nih.gov.
Furthermore, this compound's ability to inhibit the transactivation of human AR mutants, including T877A, W741L, and F876L, has been investigated, showing IC50 values of 95 nM, 277 nM, and 6 nM, respectively wikipedia.orgwikipedia.org.
Table 3: Androgen Receptor Antagonist Potency (IC50) of this compound and Enzalutamide in Gene Reporter Assays
| Compound | Cell Line (AR type) | IC50 (nM) | Citation |
| This compound | AR-HEK293 (Full-length human AR) | 80 | nih.govnovoprolabs.com |
| Enzalutamide | AR-HEK293 (Full-length human AR) | 220 | nih.gov |
| This compound | AR(T877A) | 95 | wikipedia.org |
| This compound | AR(W741L) | 277 | wikipedia.org |
| This compound | AR(F876L) | 6 | wikipedia.org |
Assays for nuclear translocation of the androgen receptor investigate how this compound affects the subcellular localization of AR. Immunocytochemical labeling with an anti-AR antibody in AR-overexpressing HS-HEK293 cells has been used for this purpose nih.gov. In this model, while testosterone or bicalutamide (B1683754) induces nuclear translocation of AR, both this compound and enzalutamide were equipotent in inhibiting testosterone-induced nuclear translocation of AR nih.govmims.comwikipedia.orgwikipedia.org. This inhibition prevents the binding to and transcription of AR-responsive genes, leading to growth inhibition in AR-expressing prostate cancer cells mims.comwikipedia.org.
Steroid profiling and quantification methods are employed to assess this compound's impact on steroid biosynthesis. The inhibitory effect of this compound on CYP17A1-mediated hydroxylation, a crucial step in androgen formation, has been analyzed using testicular microsomes from human, monkey, and rat sources nih.govwikipedia.org. This compound exhibited IC50 values of 22 nM, 11 nM, and 92 nM for human, monkey, and rat testicular microsomes, respectively nih.gov. For comparison, abiraterone had IC50 values of 1.3 nM, 3 nM, and 2.1 nM, while galeterone had values of 9 nM, 4 nM, and 212 nM for human, monkey, and rat microsomes, respectively nih.gov.
In vivo steroid profiling studies have involved measuring serum testosterone concentrations after oral administration of this compound in intact hCG-induced male rats and sexually mature male cynomolgus monkeys nih.gov. These studies demonstrated dose-dependent inhibition of both principal androgens, testosterone and DHEA, secreted from testicles and adrenals, even after a single oral dose nih.govwikidata.orgwikipedia.org.
Gas chromatography-mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are advanced analytical techniques used for comprehensive steroid profiling and quantification fishersci.atmims.comflybase.orgfishersci.caciteab.com. These methods offer high sensitivity and specificity, overcoming limitations associated with immunoassays, and enable the simultaneous analysis of multiple steroid metabolites flybase.orgfishersci.ca.
Table 4: CYP17A1 Inhibition Potency (IC50) of this compound and Reference Compounds
| Compound | Source (Microsomes) | IC50 (nM) | Citation |
| This compound | Human Testicular | 22 | nih.govwikipedia.orgnovoprolabs.com |
| This compound | Monkey Testicular | 11 | nih.gov |
| This compound | Rat Testicular | 92 | nih.gov |
| Abiraterone | Human Testicular | 1.3 | nih.gov |
| Abiraterone | Monkey Testicular | 3 | nih.gov |
| Abiraterone | Rat Testicular | 2.1 | nih.gov |
| Galeterone | Human Testicular | 9 | nih.gov |
| Galeterone | Monkey Testicular | 4 | nih.gov |
| Galeterone | Rat Testicular | 212 | nih.gov |
Preclinical Pharmacokinetic and Pharmacodynamic Modeling Techniques
Preclinical research on this compound has extensively utilized pharmacokinetic (PK) and pharmacodynamic (PD) modeling techniques to characterize its absorption, distribution, metabolism, excretion, and its biological effects, particularly in the context of castration-resistant prostate cancer (CRPC). These models are crucial for understanding the compound's in vivo behavior and predicting its efficacy.
Pharmacokinetic Characterization and Modeling: In preclinical studies involving male cynomolgus monkeys, this compound demonstrated favorable oral bioavailability and pharmacokinetic properties following single oral doses ranging from 10 to 30 mg/kg utupub.fi. The pharmacokinetics of this compound in intact monkeys were observed to be linear and dose-proportional, indicating a predictable relationship between the administered dose and systemic exposure ascopubs.org.
Despite these favorable initial findings, the physicochemical properties of this compound suggest a propensity for low or variable bioavailability researchgate.net. To address this, various predictive modeling techniques have been employed to understand and optimize its absorption characteristics. These techniques include:
In vitro dissolution tests: Used to assess the rate and extent to which this compound dissolves in a simulated biological environment researchgate.net.
Transit Intestinal Model studies (TIM-1): An in vitro multicompartmental model designed to simulate the dynamic events occurring within the gastrointestinal tract, providing insights into absorption researchgate.net.
Physiologically Based Pharmacokinetic (PBPK) modeling: This advanced computational modeling approach integrates physicochemical properties of the drug with physiological parameters of the animal model to predict absorption, distribution, metabolism, and excretion. PBPK modeling, in conjunction with in vitro dissolution and TIM-1 studies, provided congruent data on dose-dependent absorption, the impact of food on absorption at a 200 mg dose, and the effect of the active pharmaceutical ingredient (API) particle size on absorption researchgate.net.
These integrated modeling approaches have proven valuable for decision-making in the development of this compound, offering predictive power for various mechanisms of bioavailability researchgate.net. Furthermore, preclinical models have indicated a low likelihood of this compound entering the brain orionpharma.com.
Pharmacodynamic Characterization and Modeling: this compound is characterized as a novel nonsteroidal dual inhibitor, exerting its pharmacodynamic effects through both androgen receptor (AR) antagonism and inhibition of the CYP17A1 enzyme utupub.fiascopubs.orgnih.gov. Its potency has been quantified in vitro: this compound binds to the AR with a high affinity (Ki of 47 nM) and exhibits potent inhibition of CYP17A1 with an IC50 of 22 nM ascopubs.orgmedchemexpress.com. This dual mechanism is critical for its therapeutic potential in CRPC.
In vivo pharmacodynamic studies have primarily focused on its effects on steroidogenesis and tumor growth:
Hormone Suppression: In sexually mature male cynomolgus monkeys, single oral doses of 10–30 mg/kg of this compound induced dose-dependent inhibition of both principal androgens, testosterone (T) and dehydroepiandrosterone (DHEA), which are secreted from the testicles and adrenals utupub.finih.gov. Serum T and DHEA levels were markedly suppressed after a single oral dose ascopubs.org. After multiple days of dosing, an increase in luteinizing hormone (LH) was observed, while changes in cortisol and aldosterone (B195564) were minimal ascopubs.org. Similar results regarding testosterone suppression were also obtained in human chorionic gonadotropin-treated male rats utupub.finih.gov.
Antitumor Activity: In murine VCaP xenograft models, this compound significantly reduced tumor growth compared to vehicle-treated mice (p < 0.001) utupub.fi. This antitumor activity was observed to be superior to that of single-agent enzalutamide or abiraterone, or their combination ascopubs.org. This compound also inhibited the proliferation of androgen-dependent VCaP and LNCaP cells in vitro utupub.finih.gov.
Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Techniques: The relationship between this compound's exposure (PK) and its biological effects (PD) was evaluated in intact male mature monkeys. This involved measuring plasma PK at various time points and quantifying serum levels of key hormones (testosterone, DHEA, LH, aldosterone, and cortisol) five hours after single and multiple doses of this compound (10-30 mg/kg/day) ascopubs.org. These studies are essential for understanding the exposure-response relationship and for guiding dose selection in subsequent stages of development.
Detailed Research Findings:
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Value | Unit | Reference |
| Androgen Receptor (AR) | Binding Affinity (Ki) | 47 | nM | ascopubs.orgmedchemexpress.com |
| CYP17A1 Enzyme | Inhibition (IC50) | 22 | nM | ascopubs.orgmedchemexpress.com |
Table 2: Preclinical Pharmacodynamic Effects of this compound in Cynomolgus Monkeys (Single Oral Doses)
| Dose Range (Oral) | Effect on Testosterone (T) | Effect on Dehydroepiandrosterone (DHEA) | Reference |
| 10-30 mg/kg | Dose-dependent inhibition | Dose-dependent inhibition | utupub.finih.gov |
| Single Oral Dose | Markedly suppressed | Markedly suppressed | ascopubs.org |
Table 3: Preclinical Pharmacodynamic Effects of this compound in Murine VCaP Xenograft Model
| Treatment Group | Effect on Tumor Growth | Statistical Significance | Reference |
| This compound | Significantly reduced | p < 0.001 | utupub.fi |
| This compound vs. Single Agent Enzalutamide/Abiraterone or Combination | Better antitumor activity | Not explicitly quantified, but stated as "better" | ascopubs.org |
These preclinical PK/PD modeling techniques and detailed findings have provided a comprehensive understanding of this compound's pharmacological profile, supporting its potential as a therapeutic agent for CRPC.
Future Directions and Academic Research Perspectives
Elucidating Novel Molecular Interactions and Off-Target Effects (Preclinical)
ODM-204 operates as a potent dual inhibitor, primarily targeting the steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1) and acting as an antagonist of the androgen receptor (AR). researchgate.netutupub.finih.govascopubs.orgmedkoo.com Preclinical studies have confirmed its ability to inhibit CYP17A1, thereby suppressing the production of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394). researchgate.netutupub.finih.govascopubs.org Simultaneously, this compound demonstrates potent AR antagonism, even showing higher potency than enzalutamide (B1683756) in some preclinical contexts. researchgate.netutupub.fi A crucial aspect of its molecular interaction profile is its activity against common AR mutations found in CRPC, including F877L, W742L, T878A (also referred to as T877A), and F876L. researchgate.netascopubs.orgnih.govresearchgate.net
While preclinical studies in rodents and primates generally indicated that this compound was well tolerated utupub.finih.gov, detailed reports on novel molecular interactions beyond its intended dual inhibition or specific off-target mechanisms are not extensively documented in the current literature. Future academic research should aim to comprehensively map the interactome of this compound. This would involve advanced proteomic and genomic analyses to identify any unforeseen molecular engagements that could influence its therapeutic profile or reveal novel targets. Such in-depth investigations are critical for a complete understanding of the compound's biological footprint. A significant observation from early studies was that despite promising preclinical efficacy, the pharmacokinetic properties of this compound presented challenges that ultimately prevented its further development. researchgate.netcardiff.ac.uknih.gov This highlights a crucial future direction in medicinal chemistry: designing compounds with optimized absorption, distribution, metabolism, and excretion (ADME) profiles, even when the primary molecular targets are effectively engaged.
Exploring Potential Therapeutic Applications of this compound in Other Androgen-Driven Diseases (Preclinical)
The primary focus of preclinical research on this compound has been its application in castration-resistant prostate cancer (CRPC). researchgate.netutupub.finih.govascopubs.orgresearchgate.netcardiff.ac.ukhelsinki.fi This is logical given that CRPC growth is largely mediated by persistent androgen receptor signaling and residual androgen synthesis, both of which this compound is designed to inhibit. researchgate.netutupub.finih.govresearchgate.netnih.gov However, the fundamental dual mechanism of inhibiting androgen biosynthesis and AR signaling could theoretically extend its therapeutic potential to other pathologies driven by androgen excess or aberrant AR activity.
Currently, the provided preclinical literature does not explicitly detail investigations of this compound in other androgen-driven conditions, such as androgenetic alopecia, hirsutism, polycystic ovary syndrome (PCOS), or certain subtypes of breast cancer that are sensitive to androgens. Therefore, a significant future direction in preclinical research involves systematically exploring these potential applications. This would necessitate establishing and validating relevant in vitro and in vivo models for these specific diseases and rigorously evaluating this compound's efficacy, dose-response relationships, and specific molecular effects within these new contexts. Such studies could reveal broader utility for dual AR/CYP17A1 inhibitors or inspire the development of tailored compounds for these distinct indications.
Advancements in Preclinical Modeling of Androgen Axis-Driven Pathologies
Preclinical models have been indispensable in characterizing the efficacy and mechanism of action of this compound. In vitro studies utilized androgen-dependent prostate cancer cell lines, notably VCaP (known for androgen receptor gene amplification) and LNCaP cells, to demonstrate inhibition of proliferation. researchgate.netutupub.fiascopubs.orgresearchgate.net For in vivo assessment, murine VCaP xenograft models were employed, revealing significant tumor growth inhibition. researchgate.netutupub.finih.govascopubs.org Furthermore, inhibition of adrenal and testicular steroid production by this compound was confirmed in sexually mature male cynomolgus monkeys and human chorionic gonadotropin-treated male rats. researchgate.netutupub.finih.gov
Future advancements in preclinical modeling for androgen axis-driven pathologies are critical for developing next-generation therapies and overcoming resistance. Key areas for development include:
Modeling AR Mutations and Splice Variants: Given that AR mutations (e.g., F877L, W742L, T878A, F876L) and constitutively active AR splice variants (e.g., AR-V7) contribute to resistance in CRPC researchgate.netascopubs.orgnih.govresearchgate.netnih.govnih.govmdpi.com, developing and utilizing preclinical models that faithfully express a diverse range of these alterations is essential for screening and validating novel inhibitors.
Recapitulating Intratumoral Androgen Synthesis: Advanced models are needed to better understand and target the de novo synthesis of androgens within tumor tissues, which can sustain AR signaling even under castrate levels of circulating androgens. nih.govoaepublish.com
Addressing Cross-Resistance: Preclinical models have demonstrated cross-resistance among AR-targeting therapies. nih.gov Future models should be designed to elucidate the mechanisms of this cross-resistance and to identify strategies (e.g., combination therapies or novel targets) to circumvent it.
Patient-Derived Models: The increasing use of patient-derived xenografts (PDX) and organoid models offers a more clinically relevant platform. These models retain the heterogeneity and microenvironmental characteristics of patient tumors, providing a more accurate prediction of drug response and resistance in a personalized medicine context.
Structure-Activity Relationship Insights for Rational Design of Next-Generation Dual Inhibitors
This compound is characterized as a novel nonsteroidal compound with a dual mechanism, designed to inhibit CYP17A1 and block the androgen receptor with high affinity and specificity. researchgate.netutupub.finih.govmedkoo.com Preclinical data indicate its CYP17A1 inhibitory activity is comparable to galeterone (B1683757), and its AR antagonism is similar to enzalutamide. utupub.fihelsinki.fi Moreover, it has demonstrated activity against key AR mutations such as F877L, W742L, T878A, and F876L. researchgate.netascopubs.orgnih.govresearchgate.net
While specific detailed structure-activity relationship (SAR) studies on this compound itself that delineate the precise chemical modifications leading to its dual activity are not extensively published, the compound itself serves as a valuable proof-of-concept for dual inhibition. Future research will heavily rely on SAR insights to rationally design next-generation dual inhibitors with enhanced properties. Key areas for SAR-driven design include:
Optimizing Dual Potency and Selectivity: Further refining the chemical scaffold to simultaneously enhance the potency against both CYP17A1 and AR, while minimizing off-target interactions. This involves understanding the pharmacophores critical for each target and designing a single molecule that optimally engages both.
Broadening Activity Against Resistance Mechanisms: Designing compounds that maintain or improve activity against a wider spectrum of AR mutations and splice variants that confer resistance to current therapies. This may involve exploring novel binding pockets or allosteric modulation.
Improving Pharmacokinetic (PK) Profile: Addressing the observed pharmacokinetic limitations of this compound researchgate.netcardiff.ac.uknih.gov by modifying its structure to improve bioavailability, reduce metabolic instability, and optimize tissue distribution. This often involves iterative cycles of synthesis, in vitro ADME testing, and in vivo PK evaluation.
Exploring Novel Chemical Space: Investigating entirely new chemical scaffolds that can achieve dual inhibition, potentially leading to compounds with superior drug-like properties and novel mechanisms for overcoming resistance.
Contribution of this compound Research to the Broader Field of Targeted Cancer Therapies
The research surrounding this compound has made significant contributions to the broader field of targeted cancer therapies, particularly in the context of androgen-driven malignancies like prostate cancer. Its primary impact stems from validating the preclinical efficacy of a dual-action compound that simultaneously targets two critical components of the androgen signaling axis: androgen biosynthesis through CYP17A1 inhibition and direct androgen receptor antagonism. researchgate.netutupub.finih.govresearchgate.netcardiff.ac.ukhelsinki.fi
This dual-targeting strategy represents a direct response to the mechanisms of resistance observed with single-agent therapies in CRPC, where the tumor often finds ways to reactivate AR signaling or produce its own androgens. researchgate.netutupub.firesearchgate.netnih.govoaepublish.com this compound's demonstrated activity against specific AR mutations further underscores the importance of developing agents that can overcome these common resistance pathways. researchgate.netascopubs.orgnih.govresearchgate.net
Although this compound's development encountered pharmacokinetic challenges that limited its clinical progression researchgate.netcardiff.ac.uknih.gov, the robust preclinical data provide a crucial proof-of-concept for the dual-inhibition approach. This encourages continued academic and industrial exploration into rationally designed next-generation compounds that leverage similar dual mechanisms but possess improved drug-like properties. The insights gained from this compound research also highlight the ongoing need for sophisticated preclinical models that accurately reflect the complex and evolving nature of androgen axis-driven pathologies, including the emergence of resistance. nih.govnih.govoaepublish.com In essence, this compound's journey contributes to the evolving paradigm in targeted cancer therapy, advocating for multi-pronged approaches to overcome resistance and achieve more durable and effective patient responses.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Abiraterone (B193195) | 5320577 |
| Androstenedione (B190577) | 6050 |
| Apalutamide (ARN-509) | 49830573 |
| ARV-766 | 161821033 |
| AZD-3514 | 44577883 |
| Bicalutamide (B1683754) | 2374 |
| Biochanin A | 5280373 |
| CC-94676 | 161821034 |
| Darolutamide (ODM-201) | 71556096 |
| DHEA | 5881 |
| Dihydrotestosterone (DHT) | 10505 |
| Enzalutamide | 11500334 |
| EPI-001 | 57321075 |
| EPI-002 | 135544486 |
| EPI-506 | 135544485 |
| Flutamide | 3381 |
| Galeterone | 9924975 |
| Leuprolide acetate (B1210297) | 657159 |
| This compound | Not publicly available |
| ODM-208 | 135402099 |
| Orteronel (B1684507) | 11627918 |
| Prednisone (B1679067) | 5865 |
| Pregnenolone | 5993 |
| Progesterone | 5994 |
| RD162 | 10189030 |
| TAS3681 | 160086851 |
| Testosterone (T) | 6013 |
Preclinical Efficacy Data for this compound
| Parameter | Value | Unit | Source |
| Binding Affinity to wild type AR (Ki) | 47 | nM | ascopubs.org |
| Potency towards CYP17A1 (IC50) | 22 | nM | ascopubs.org |
| Inhibition of AR(T877A) (IC50) | 95 | nM | ascopubs.org |
| Inhibition of AR(W741L) (IC50) | 277 | nM | ascopubs.org |
| Inhibition of AR(F876L) (IC50) | 6 | nM | ascopubs.org |
| Suppression of LNCaP cell proliferation (IC50) | 170 | nM | ascopubs.org |
| Suppression of VCaP cell proliferation (IC50) | 280 | nM | ascopubs.org |
| Tumor Growth Inhibition in VCaP xenograft model | 66 | % | ascopubs.org |
Q & A
Q. What is the molecular mechanism of ODM-204 in targeting androgen receptor (AR) signaling and steroidogenesis?
this compound functions as a dual inhibitor, targeting both the androgen receptor (AR) and the CYP17A1 enzyme. It competitively antagonizes AR to block downstream transcriptional activity while inhibiting CYP17A1 to suppress androgen biosynthesis. This dual mechanism reduces ligand-dependent AR activation and depletes intratumoral androgens, critical in castration-resistant prostate cancer (CRPC). Methodologically, researchers can validate this mechanism using AR luciferase reporter assays (to measure transcriptional inhibition) and LC-MS/MS to quantify steroid levels in cell cultures or serum samples .
Q. How do preclinical models demonstrate the efficacy of this compound in prostate cancer research?
Preclinical studies utilize androgen-dependent cell lines (e.g., VCaP and LNCaP) to assess proliferation inhibition via MTT assays. In vivo efficacy is tested in xenograft models (e.g., VCaP tumors in immunodeficient mice), where tumor volume is monitored post-oral administration. This compound showed >50% tumor growth suppression in such models, with correlative pharmacodynamic markers (e.g., PSA levels). Researchers should include control groups (vehicle-treated) and validate target engagement via immunohistochemistry (AR nuclear localization) and steroid hormone quantification .
Q. What are the key pharmacological considerations when designing in vitro experiments with this compound?
- Dose-Response Curves : Use a range of concentrations (e.g., 1 nM–10 µM) to determine IC50 values for AR and CYP17A1 inhibition.
- Cell Line Selection : Prioritize AR-positive, androgen-sensitive lines (e.g., LNCaP) and AR-negative lines as controls.
- Assay Duration : Short-term (72-hour) proliferation assays for efficacy, and longer-term (14-day) cultures for resistance studies.
- Combination Screens : Co-treat with enzalutamide or abiraterone to evaluate synergistic effects, using Chou-Talalay analysis .
Advanced Research Questions
Q. What challenges have been encountered in clinical trials of this compound, particularly regarding pharmacokinetics (PK)?
The DUALIDES phase I-II trial revealed PK challenges, including variable bioavailability and suboptimal drug exposure despite preclinical tolerability. Researchers must design trials with intensive PK sampling (e.g., serial plasma collections at 0, 2, 4, 8, 24 hours post-dose) and correlate exposure with pharmacodynamic endpoints (e.g., testosterone suppression). Population PK modeling can identify covariates (e.g., CYP3A4 polymorphisms) affecting interpatient variability .
Q. How can researchers address contradictions between preclinical success and clinical limitations of this compound?
- Species-Specific Metabolism : Compare this compound metabolism in human vs. rodent hepatocytes to identify divergent metabolites.
- Resistance Models : Generate this compound-resistant cell lines via chronic exposure and perform RNA-seq to uncover compensatory pathways (e.g., glucocorticoid receptor upregulation).
- Biomarker-Driven Trials : Use liquid biopsies to monitor AR splice variants (e.g., AR-V7) or CYP17A1 activity in real-time during clinical studies .
Q. What methodologies are recommended for studying combination therapies involving this compound and existing AR-targeting agents?
- Sequential vs. Concurrent Dosing : Test this compound with abiraterone in vitro using staggered treatment schedules to mimic clinical protocols.
- Transcriptomic Profiling : Perform RNA-seq on patient-derived organoids treated with this compound + enzalutamide to identify overlapping vs. distinct gene signatures.
- Clinical Trial Design : Use adaptive phase Ib/II designs with biomarker stratification (e.g., baseline AR activity) to optimize dosing and patient selection .
Q. How should researchers structure data management plans for this compound studies to comply with FAIR principles?
- Metadata Standards : Annotate datasets with MIAME (for genomics) or MIAPE (for proteomics) guidelines.
- Reproducibility : Share raw data (e.g., RNA-seq FASTQ files) and analysis pipelines via repositories like Zenodo or Gene Expression Omnibus.
- Ethical Compliance : De-identify clinical trial data and use Data Use Agreements (DUAs) for controlled access. Reference the FAIRsharing.org toolkit for domain-specific standards .
Data Contradiction Analysis
Q. How can conflicting results between this compound’s in vitro potency and in vivo efficacy be resolved?
- Tumor Microenvironment (TME) Factors : Analyze stromal cell contributions (e.g., fibroblasts) in co-culture models to mimic TME-mediated drug resistance.
- Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling : Integrate plasma/tissue drug concentrations with target inhibition metrics (e.g., AR occupancy) to identify exposure-response disparities.
- Cross-Study Comparisons : Reanalyze raw data from multiple preclinical studies using harmonized endpoints (e.g., PSA nadir time) to reduce variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
